

# Introduction: The Significance of Deuterium-Labeled Compounds in Advanced Research

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## Compound of Interest

Compound Name: 1-CHLOROOCCTANE-D17

CAS No.: 1219803-93-6

Cat. No.: B1144049

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In the landscape of modern chemical and pharmaceutical research, precision is paramount. The strategic substitution of hydrogen ( $^1\text{H}$ ) with its heavier, stable isotope, deuterium ( $^2\text{H}$  or D), is a powerful technique that offers profound advantages in analytical quantification and the study of metabolic pathways. The carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, exhibits a significant kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered due to isotopic substitution.[1][2] This effect is particularly consequential in drug metabolism, where the cleavage of a C-H bond is often a rate-determining step.[1][3] By replacing hydrogen at a metabolic "soft spot" with deuterium, researchers can slow down the metabolic process, thereby enhancing a drug's pharmacokinetic profile.[4][5]

Beyond metabolic studies, perdeuterated molecules like **1-chlorooctane-d17** serve as exceptional internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7] As an internal standard, a deuterated analog behaves nearly identically to its non-deuterated (protio) counterpart during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be clearly distinguished by a mass spectrometer, enabling highly accurate and precise quantification of the target analyte by correcting for sample loss or ionization variability. This guide provides a comprehensive technical overview of **1-chlorooctane-d17**, tailored for researchers, scientists, and drug development professionals who require a reliable, high-purity standard for their analytical and metabolic investigations.

## Core Specifications: 1-Chlorooctane-d17

A clear understanding of a compound's physical and chemical properties is the foundation of its effective application. The specifications for **1-chlorooctane-d17** are summarized below, with data for its protio analog, 1-chlorooctane, provided for direct comparison. This comparative data is crucial for designing analytical methods, particularly for chromatographic separation where the deuterated and non-deuterated forms should have nearly identical retention times.

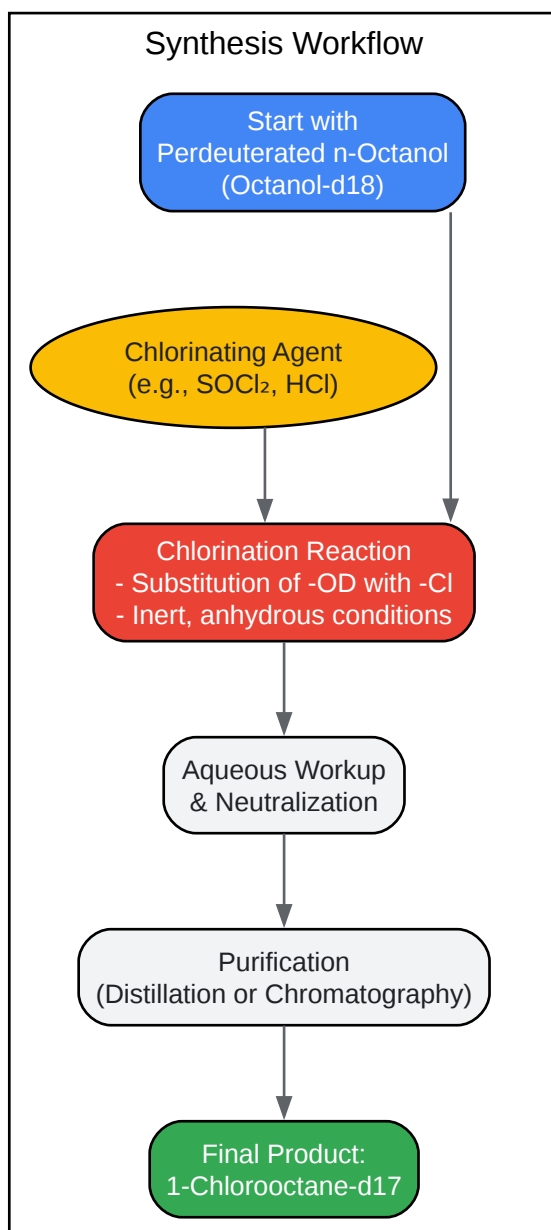
Property	1-Chlorooctane-d17	1-Chlorooctane (for comparison)
CAS Number	1219803-93-6[6]	111-85-3[7]
Molecular Formula	C <sub>8</sub> D <sub>17</sub> Cl[6]	C <sub>8</sub> H <sub>17</sub> Cl[7]
Molecular Weight	165.78 g/mol [6]	148.67 g/mol [1][7]
Appearance	Colorless to light yellow liquid[6]	Colorless liquid[8]
Typical Purity	≥99.5%	≥99%
Density	Not specified (expected to be slightly higher than protio form)	0.875 g/mL at 25 °C[9]
Boiling Point	Not specified (expected to be similar to protio form)	183 °C[1]
Refractive Index	Not specified (expected to be similar to protio form)	n <sub>20</sub> /D 1.430[9]

## Synthetic Pathway Considerations

The synthesis of highly deuterated compounds requires a strategic approach to ensure complete and specific incorporation of deuterium. While multiple routes are possible, a common and effective method involves starting with a perdeuterated precursor. For **1-chlorooctane-d17**, a logical pathway begins with perdeuterated n-octanol (octanol-d18), which is then subjected to chlorination.

An alternative approach, particularly for introducing deuterium to a non-deuterated starting material, is dehalogenative deuteration.[6][10][11] This involves using a suitable di-halogenated octane and reacting it with a deuterium source, such as deuterium oxide ( $D_2O$ ), in the presence of a reducing agent like zinc.[6][10]

Below is a conceptual workflow for the synthesis of **1-chlorooctane-d17** from a perdeuterated precursor, a method favored for achieving high isotopic enrichment.



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Caption: Proposed synthesis workflow for **1-chlorooctane-d17**.

The choice of a chlorinating agent such as thionyl chloride ( $\text{SOCl}_2$ ) or anhydrous hydrogen chloride is critical for efficiently converting the alcohol to the alkyl chloride while minimizing side reactions. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the chlorinating agent and ensure high conversion. Subsequent purification by distillation is effective for removing residual starting material and reaction byproducts, yielding the high-purity final product.

## Analytical Validation: A Self-Validating Protocol for Purity and Identity

As a Senior Application Scientist, my primary focus is on ensuring that every analytical method is robust, reproducible, and self-validating. For a deuterated standard like **1-chlorooctane-d17**, the analytical goals are twofold: first, to confirm the chemical purity (i.e., the absence of other organic compounds), and second, to verify the isotopic purity (i.e., the degree of deuterium incorporation). Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this purpose, as it combines the high-resolution separation of GC with the definitive identification and isotopic analysis capabilities of MS.<sup>[8][12]</sup>

## Experimental Protocol: GC-MS Purity and Isotopic Enrichment Analysis

This protocol is designed to provide a clear and unambiguous assessment of **1-chlorooctane-d17**.

### 1. Sample and Standard Preparation:

- **Solvent Selection:** Use high-purity hexane or dichloromethane. These solvents are volatile and provide excellent solubility for alkyl halides.
- **Sample Preparation:** Accurately prepare a 100  $\mu\text{g/mL}$  solution of the **1-chlorooctane-d17** sample in the chosen solvent.<sup>[12]</sup> This concentration is typically well within the linear dynamic range of most modern mass spectrometers.

- Rationale: Precise concentration is key for reproducibility. Using a mid-range concentration avoids detector saturation while ensuring a strong signal-to-noise ratio.

## 2. GC-MS Instrumentation and Conditions:

- GC System: Agilent 7890B or equivalent.
- MS System: Agilent 5977B MSD or equivalent single quadrupole or TOF mass spectrometer.
- Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25  $\mu$ m), is ideal.
  - Causality: A non-polar stationary phase separates compounds primarily by their boiling points. Since **1-chlorooctane-d17** and any potential protio-analog or isomeric impurities have very similar boiling points, this choice ensures they elute closely, allowing for precise comparison.
- Inlet: Split/Splitless injector at 250°C with a split ratio of 50:1.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
  - Initial temperature: 60°C, hold for 2 minutes.
  - Ramp: 10°C/min to 280°C.
  - Hold: 5 minutes at 280°C.[\[12\]](#)
  - Causality: The initial hold ensures sharp peaks for volatile compounds. The ramp rate is optimized to provide good separation between 1-chlorooctane and other potential impurities without excessive run times.
- MS Conditions:
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230°C.

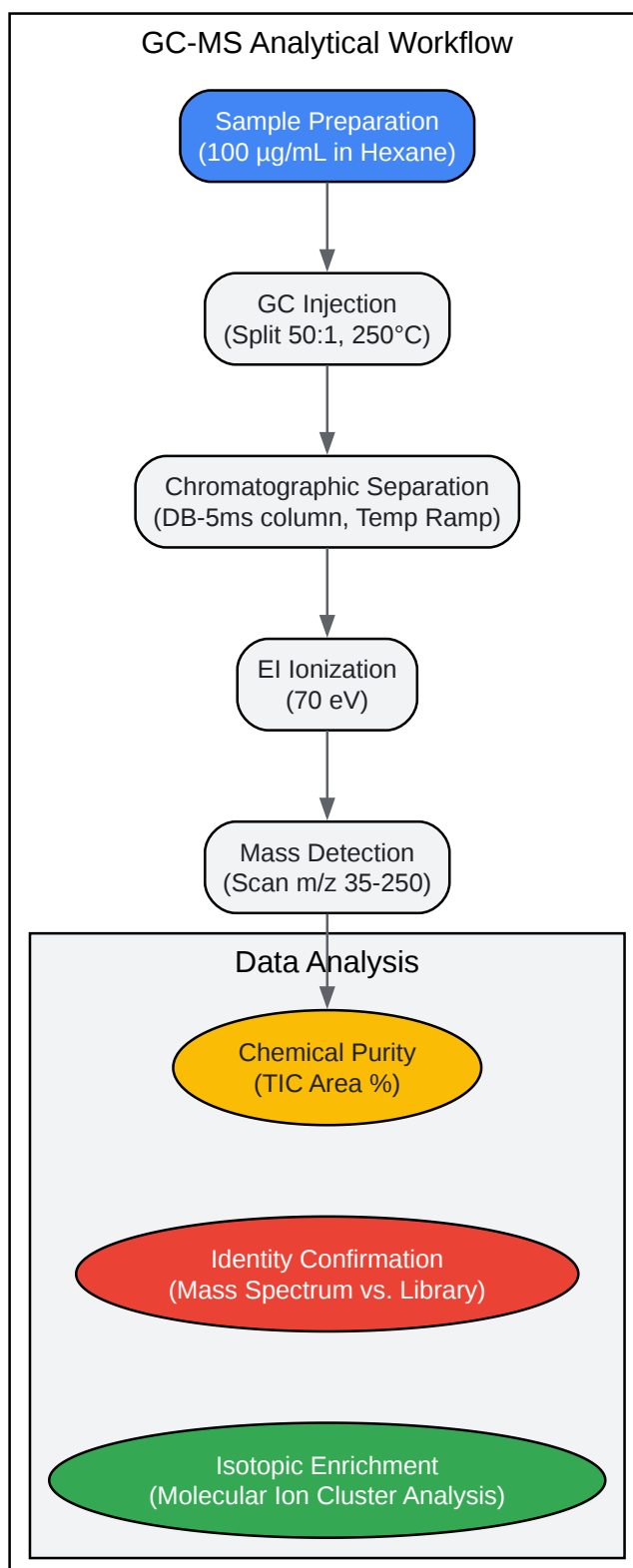
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 35-250.
- Causality: Standard 70 eV EI provides reproducible fragmentation patterns that are comparable to established libraries (e.g., NIST).[13] Scanning from m/z 35 allows for the detection of chlorine isotopes and small fragments, while the upper limit comfortably covers the molecular ion of the deuterated compound.

### 3. Data Analysis and Interpretation:

- Chemical Purity Assessment:
  - Integrate the total ion chromatogram (TIC).
  - Calculate the area percent of the main peak corresponding to **1-chlorooctane-d17**. Purity should be  $\geq 99.5\%$ .
  - Identify any impurity peaks by comparing their mass spectra against the NIST library.
- Identity Confirmation:
  - Extract the mass spectrum of the main peak.
  - Confirm the presence of the molecular ion ( $M^+$ ). For  $C_8D_{17}^{35}Cl$ , the expected m/z is 165. For  $C_8D_{17}^{37}Cl$ , it is 167. The characteristic ~3:1 isotopic pattern for chlorine should be observed.
  - Compare the fragmentation pattern to that of standard 1-chlorooctane (m/z 148/150) from the NIST library.[13] The fragments for the deuterated compound will be shifted to higher m/z values, confirming the structure.
- Isotopic Purity (Enrichment) Assessment:
  - Use high-resolution MS if available, or carefully analyze the molecular ion cluster with a quadrupole MS.[7][14]

- Examine the ion cluster around  $m/z$  165. The signal intensity at  $m/z$  165 (fully deuterated) should be maximal.
- Signals at lower masses (e.g.,  $m/z$  164, 163) would indicate the presence of molecules with incomplete deuteration (d16, d15, etc.).
- The isotopic purity is calculated by comparing the peak area of the fully deuterated molecular ion to the sum of the areas of all related molecular ions (d17, d16, d15, etc.).

[15]



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Caption: Self-validating GC-MS workflow for **1-chlorooctane-d17**.

## Conclusion: An Indispensable Tool for Modern Research

**1-Chlorooctane-d17** is more than just a deuterated molecule; it is a high-precision tool that enables researchers to achieve greater accuracy in quantification and to probe the intricate mechanisms of drug metabolism. Its utility as an internal standard is rooted in its chemical similarity and mass difference to its protio analog, allowing for the correction of analytical variability. Its application in metabolic studies leverages the fundamental principles of the kinetic isotope effect, providing a method to strategically enhance the properties of pharmaceutical compounds.<sup>[2]</sup> The robust analytical protocol detailed here ensures that scientists can have full confidence in the purity and identity of this standard, upholding the principles of scientific integrity and enabling the generation of reliable, high-quality data in the demanding fields of drug discovery and development.

## References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 8142, 1-Chlorooctane. PubChem. Available from: [\[Link\]](#)
- Animal Health Laboratory. GC/MS-LC/MS multi-residue method. University of Guelph. Available from: [\[Link\]](#)
- Cunningham, S., et al. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. Marine Scotland. Available from: [\[Link\]](#)
- Li, W., et al. (2019). Dehalogenative Deuteration of Unactivated Alkyl Halides Using D<sub>2</sub>O as the Deuterium Source. The Journal of Organic Chemistry. Available from: [\[Link\]](#)
- Shao, L., et al. (2011). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. Available from: [\[Link\]](#)
- Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available from: [\[Link\]](#)

- ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. Available from: [\[Link\]](#)
- Study Mind. Analytical Techniques - Deuterium use in  $^1\text{H}$  NMR (A-Level Chemistry). Study Mind. Available from: [\[Link\]](#)
- Agilent Technologies. SPECIATION OF CHLORINATED HYDROCARBONS IN REFORMATE USING THE AGILENT 7200 GC/Q-TOF. Agilent Technologies. Available from: [\[Link\]](#)
- Fowler, F. W., & Johnson, F. P. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE. Available from: [\[Link\]](#)
- National Institute of Standards and Technology. Octane, 1-chloro-. NIST Chemistry WebBook. Available from: [\[Link\]](#)
- Hosoya, T., et al. (2023). Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery. Angewandte Chemie. Available from: [\[Link\]](#)
- Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available from: [\[Link\]](#)
- Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available from: [\[Link\]](#)
- Shi, W., et al. (2025). Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer. Chemical Science. Available from: [\[Link\]](#)
- Barry, J. A., & Gawrisch, K. (1994). Deuterium NMR study of the effect of n-alkanol anesthetics on a model membrane system. Biochemistry. Available from: [\[Link\]](#)
- Wikipedia. Deuterated drug. Wikipedia. Available from: [\[Link\]](#)
- Organic Chemistry Tutor. (2024). Synthesis of para-Deuterated 1-Methoxynaphthalene. YouTube. Available from: [\[Link\]](#)

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## Sources

- [1. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [2. Deuterated drug - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [3. Portico \[access.portico.org\]](https://access.portico.org)
- [4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One \[journals.plos.org\]](https://journals.plos.org)
- [5. Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy \[bocsci.com\]](https://bocsci.com)
- [6. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods \(RSC Publishing\) \[pubs.rsc.org\]](https://pubs.rsc.org)
- [8. uoguelph.ca \[uoguelph.ca\]](https://uoguelph.ca)
- [9. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [10. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [11. Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer - Chemical Science \(RSC Publishing\) DOI:10.1039/D5SC00026B \[pubs.rsc.org\]](https://pubs.rsc.org)
- [12. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [13. Octane, 1-chloro- \[webbook.nist.gov\]](https://webbook.nist.gov)
- [14. almacgroup.com \[almacgroup.com\]](https://almacgroup.com)
- [15. researchgate.net \[researchgate.net\]](https://researchgate.net)
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